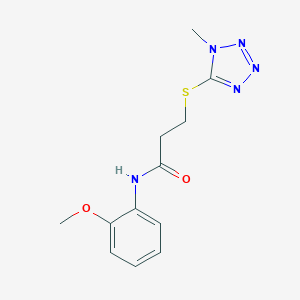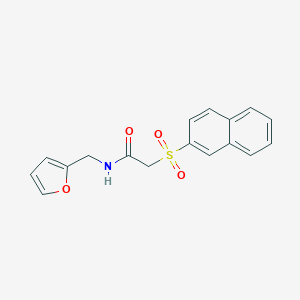
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide, also known as MRS5441, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfhydryl-containing compounds and has been shown to exhibit potent biological activity.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cancer. N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide binds to the sulfhydryl group of the NF-κB inhibitor, IkB, preventing its degradation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its potent biological activity, which makes it an attractive candidate for further research and development. However, one of the limitations of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide. One potential area of research is the development of novel derivatives of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide with improved biological activity and pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide and its potential therapeutic applications in various diseases. Finally, studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide in clinical trials.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methyltetrazole-5-thiol in the presence of triethylamine to yield N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.
properties
Product Name |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
|---|---|
Molecular Formula |
C12H15N5O2S |
Molecular Weight |
293.35 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-5-3-4-6-10(9)19-2/h3-6H,7-8H2,1-2H3,(H,13,18) |
InChI Key |
WVJKZJUTVOLOGS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B269885.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269886.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B269888.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269889.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269891.png)
![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

